molecular formula C10H13BrN2O3S B6962944 2-(3-Bromophenyl)-2-[methyl(methylsulfonyl)amino]acetamide

2-(3-Bromophenyl)-2-[methyl(methylsulfonyl)amino]acetamide

Cat. No.: B6962944
M. Wt: 321.19 g/mol
InChI Key: UTOMRUZATOGCHS-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2-[methyl(methylsulfonyl)amino]acetamide is an organic compound that belongs to the class of acetamides These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-2-[methyl(methylsulfonyl)amino]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromophenylamine and methylsulfonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the acetamide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-2-[methyl(methylsulfonyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium iodide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Medicine: The compound could be investigated for its potential therapeutic properties.

    Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-2-[methyl(methylsulfonyl)amino]acetamide involves its interaction with specific molecular targets. The presence of the bromophenyl and methylsulfonyl groups suggests that the compound may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)-2-[methyl(methylsulfonyl)amino]acetamide
  • 2-(3-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]acetamide
  • 2-(3-Methylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide

Uniqueness

The presence of the bromine atom in 2-(3-Bromophenyl)-2-[methyl(methylsulfonyl)amino]acetamide distinguishes it from its analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s reactivity and interactions with biological targets, potentially leading to unique chemical and biological properties.

Properties

IUPAC Name

2-(3-bromophenyl)-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O3S/c1-13(17(2,15)16)9(10(12)14)7-4-3-5-8(11)6-7/h3-6,9H,1-2H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOMRUZATOGCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(C1=CC(=CC=C1)Br)C(=O)N)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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